2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

描述

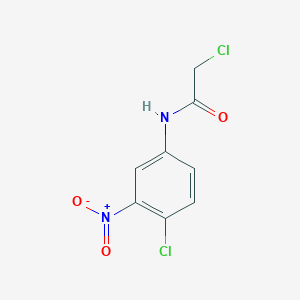

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2N2O3 It is a derivative of acetanilide, characterized by the presence of chloro and nitro substituents on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide typically involves the acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time to achieve efficient production .

化学反应分析

Types of Reactions

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Reduction: Formation of 2-chloro-N-(4-chloro-3-aminophenyl)acetamide.

Hydrolysis: Formation of 4-chloro-3-nitroaniline and chloroacetic acid.

科学研究应用

Antibacterial Activity

One of the primary applications of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is its antibacterial activity against Klebsiella pneumoniae, a significant pathogen responsible for various infections. Research has demonstrated that this compound exhibits promising effects against this bacterium, particularly due to the presence of the chloro atom, which enhances its efficacy by stabilizing the molecule at the target enzyme site.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound has a favorable MIC against K. pneumoniae, indicating its potential as a therapeutic agent in treating infections caused by drug-resistant strains .

Synergistic Effects with Other Antibiotics

Research has also investigated the synergistic effects of combining this compound with other antibiotics such as ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem. The findings suggest:

- Additive Effects : When combined with ciprofloxacin and cefepime, the compound exhibited additive effects, enhancing their antibacterial activity.

- Synergistic Effects : A synergistic effect was observed when combined with meropenem and imipenem, suggesting that this compound could be utilized to reduce the effective doses of these antibiotics needed for treatment .

Toxicological Studies

In addition to its antibacterial properties, this compound has been evaluated for its cytotoxicity and mutagenicity. Preliminary studies indicate that it does not exhibit significant cytotoxic potential, making it a candidate for further toxicological assessments before potential clinical applications .

Synthesis and Chemical Intermediates

The synthesis of this compound can be achieved through various methods, typically involving reactions between chlorinated anilines and acetamides. Its role as an intermediate in dye manufacturing is also notable:

- Dye Manufacturing : The compound serves as an intermediate for producing various dyes and pigments due to its reactive functional groups, which can participate in further chemical transformations.

Case Studies and Research Findings

A summary of relevant research findings is presented below:

作用机制

The mechanism of action of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This compound can act as an inhibitor of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

相似化合物的比较

Similar Compounds

- 2-chloro-N-(4-nitrophenyl)acetamide

- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

- 2-chloro-N-(4-bromo-3-nitrophenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its reactivity and potential biological activity compared to other similar compounds. The specific arrangement of these substituents allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .

生物活性

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and applications in antibacterial research.

Chemical Structure and Properties

The compound features a chloro and nitro group on the phenyl ring, enhancing its reactivity. Its structure can be represented as follows:

Target Enzyme: The primary target of this compound is the penicillin-binding protein (PBP), crucial for bacterial cell wall synthesis.

Mode of Action: The compound stabilizes the PBP enzyme at the binding site, disrupting the synthesis of the bacterial cell wall, which leads to cell lysis and death .

Biochemical Pathways: It interferes with various cellular functions by impacting cell signaling pathways and gene expression, suggesting a multifaceted role in cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable parameters for oral administration. Studies have shown that it exhibits good absorption and distribution characteristics within biological systems .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae, a common pathogen responsible for various infections. The minimum inhibitory concentration (MIC) was determined to assess its efficacy:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A1 | X | Klebsiella pneumoniae |

| A2 | Y | Klebsiella pneumoniae |

Where A1 is N-(4-fluoro-3-nitrophenyl)acetamide and A2 is 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The presence of the chloro group in A2 significantly enhances its antibacterial properties compared to A1 .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a low cytotoxic profile, making it a promising candidate for further development as an antibacterial agent. The compound's safety profile suggests it may be suitable for in vivo studies .

Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals with potential antibacterial and antifungal properties.

- Material Science: In developing novel materials with specific electronic or optical properties.

- Biological Studies: Used as a biochemical probe to study enzyme interactions and inhibition mechanisms .

Case Studies

One study focused on the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. The results indicated that this compound could inhibit bacterial growth effectively while maintaining low toxicity levels. This study supports the potential use of this compound in treating infections caused by resistant strains of bacteria .

属性

IUPAC Name |

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPYLYIONLWUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366186 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196935-03-2 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。